![molecular formula C9H16N4 B1465710 N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine CAS No. 1306259-39-1](/img/structure/B1465710.png)
N1-[6-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C10H18N4 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine typically involves the reaction of 6-propan-2-ylpyrimidine-4-amine with ethane-1,2-diamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used to monitor the reaction progress and ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine oxide.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted pyrimidine derivatives.
Aplicaciones Científicas De Investigación
N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of a particular enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate.
Comparación Con Compuestos Similares
Similar Compounds
- N1-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl]ethane-1,2-diamine
- N,N-DIMETHYL-N’-(6-PHENYL-2-PYRIDIN-2-YLPYRIMIDIN-4-YL)ETHANE-1,2-DIAMINE
Uniqueness
N’-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isopropyl group and ethane-1,2-diamine moiety contribute to its reactivity and potential interactions with biological targets, setting it apart from other similar compounds.
Propiedades
Número CAS |
1306259-39-1 |
|---|---|
Fórmula molecular |
C9H16N4 |
Peso molecular |
180.25 g/mol |
Nombre IUPAC |
N'-(6-propan-2-ylpyrimidin-4-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H16N4/c1-7(2)8-5-9(11-4-3-10)13-6-12-8/h5-7H,3-4,10H2,1-2H3,(H,11,12,13) |
Clave InChI |
LBBVSXWEQPZBSG-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=NC=N1)NCCN |
SMILES canónico |
CC(C)C1=CC(=NC=N1)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


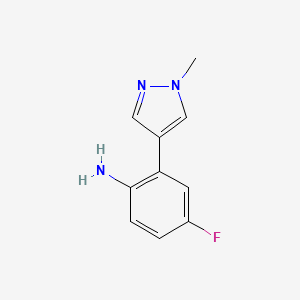
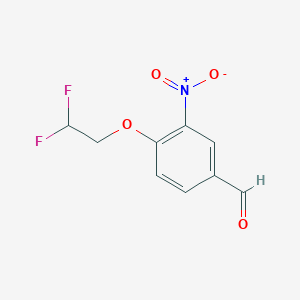
![[1-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465635.png)
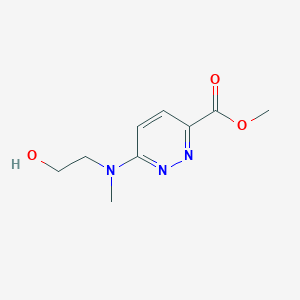
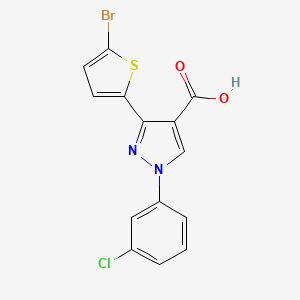
![3-Amino-1-[4-(pyrrolidin-1-yl)piperidin-1-yl]propan-1-one](/img/structure/B1465638.png)
![3-[3-(hydroxymethyl)phenoxy]-N,N-dimethylpropanamide](/img/structure/B1465640.png)
![1-{[(1-Hydroxypropan-2-yl)amino]methyl}cyclohexan-1-ol](/img/structure/B1465641.png)
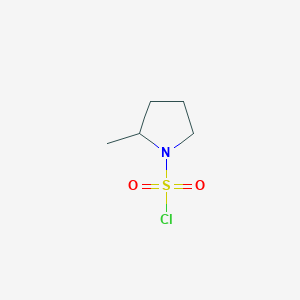
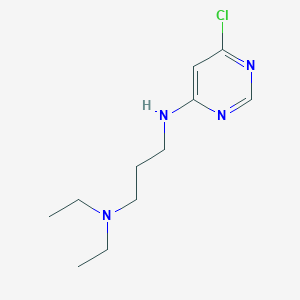
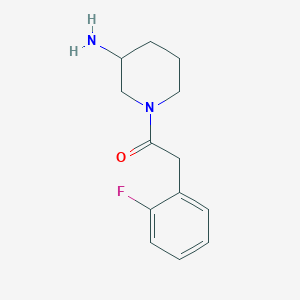
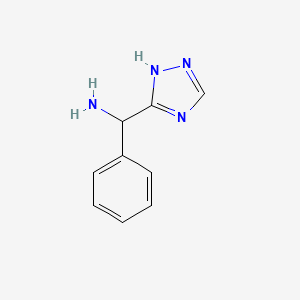
![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465648.png)
![N-[2-(4-bromophenyl)ethyl]cyclohexanamine](/img/structure/B1465650.png)
